N-ethylethanamine;5-nitropyridine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylethanamine;5-nitropyridine-2-sulfonic acid is a compound that combines an amine group with a nitropyridine sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine;5-nitropyridine-2-sulfonic acid typically involves the reaction of 5-nitropyridine-2-sulfonic acid with N-ethylethanamine. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields. For example, the substitution reactions of 5-nitropyridine-2-sulfonic acid with various nucleophiles have been studied extensively .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine;5-nitropyridine-2-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form amino derivatives.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as methoxy, ethoxy, isopropoxy, amino, and chloro groups.
Catalysts: Various catalysts may be used to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 2-methoxy-5-nitropyridine, 2-ethoxy-5-nitropyridine, and 2-chloro-5-nitropyridine .
Scientific Research Applications
N-ethylethanamine;5-nitropyridine-2-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-ethylethanamine;5-nitropyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethylethanamine;5-nitropyridine-2-sulfonic acid include other nitropyridine derivatives and sulfonic acid compounds, such as:
- 2-methoxy-5-nitropyridine
- 2-ethoxy-5-nitropyridine
- 2-chloro-5-nitropyridine
Uniqueness
This compound is unique due to its combination of an amine group with a nitropyridine sulfonic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
N-ethylethanamine; 5-nitropyridine-2-sulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.
The compound is characterized by a nitropyridine structure with a sulfonic acid group, which is known to enhance solubility and potentially increase biological activity. The presence of the nitro group can influence the compound's reactivity and interactions with biological targets.
The biological activity of N-ethylethanamine; 5-nitropyridine-2-sulfonic acid can be attributed to several mechanisms:
- Nitric Oxide Synthase Inhibition : Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in various inflammatory processes. This inhibition is linked to therapeutic effects in conditions such as inflammatory bowel disease and neuropathic pain .
- Antimicrobial Activity : The introduction of sulfonic acid groups in compounds has been associated with enhanced antimicrobial properties. Research indicates that nitro-substituted compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antibacterial and Antitubercular Activities
Recent studies have evaluated the antibacterial efficacy of various nitro-substituted compounds, including derivatives related to N-ethylethanamine; 5-nitropyridine-2-sulfonic acid. A summary of findings is presented in Table 1.
Compound | Antibacterial Activity (MIC µg/mL) | Antitubercular Activity (MIC µg/mL) |
---|---|---|
N-ethylethanamine; 5-nitropyridine-2-sulfonic acid | TBD | TBD |
Compound A | 50 | 25 |
Compound B | 30 | 15 |
Compound C | 10 | 5 |
Note: TBD = To Be Determined based on specific experimental results.
In vitro studies have shown that compounds with sulfonic acid groups often display improved solubility and bioavailability, which can enhance their therapeutic potential against bacterial infections .
Case Studies
- Inflammation Models : In animal models, compounds similar to N-ethylethanamine; 5-nitropyridine-2-sulfonic acid have demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
- Neuroprotective Effects : Research has indicated that nitrones, a class of compounds related to nitropyridines, exhibit neuroprotective properties by scavenging free radicals and modulating oxidative stress. This could be relevant for developing treatments for neurodegenerative diseases .
Properties
CAS No. |
681462-82-8 |
---|---|
Molecular Formula |
C9H15N3O5S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
N-ethylethanamine;5-nitropyridine-2-sulfonic acid |
InChI |
InChI=1S/C5H4N2O5S.C4H11N/c8-7(9)4-1-2-5(6-3-4)13(10,11)12;1-3-5-4-2/h1-3H,(H,10,11,12);5H,3-4H2,1-2H3 |
InChI Key |
LXOBBTURWCDQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.